molecular formula C13H20N4OS B5420368 1-{1-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]piperidin-3-yl}pyrrolidin-2-one

1-{1-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]piperidin-3-yl}pyrrolidin-2-one

Cat. No. B5420368
M. Wt: 280.39 g/mol
InChI Key: ZBZCBVZNSRNVAL-UHFFFAOYSA-N
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Description

The compound “1-{1-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]piperidin-3-yl}pyrrolidin-2-one” is a complex organic molecule. It contains a 1,3,4-thiadiazole moiety, which is a five-membered heterocyclic compound containing one sulfur and two nitrogen atoms . This moiety is known to exhibit a wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial .


Molecular Structure Analysis

The molecular structure of a compound is responsible for its various pharmacological activities . The 1,3,4-thiadiazole moiety in the compound is aromatic due to its two double bonds and the sulfur lone pair . The presence of the “=N-C-S-” moiety and the strong aromaticity of the ring are responsible for providing low toxicity and great in vivo stability .


Chemical Reactions Analysis

The chemical reactions involving 1,3,4-thiadiazole derivatives are diverse. For instance, the opening of the 1,2,3-thiadiazole ring under the action of potassium tert-butylate in tetrahydrofuran in the presence of methyl iodide has led to the corresponding 4-methylsulfanylethynylfuran derivative .

Safety and Hazards

The safety and hazards associated with a compound depend on its specific structure and properties. For instance, 5-Methyl-1,3,4-thiadiazol-2-ol, a related compound, has been classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), indicating that it may be harmful if swallowed .

Future Directions

The future directions in the research of 1,3,4-thiadiazole derivatives could involve the design and synthesis of new derivatives with enhanced biological activities and reduced toxicity. Additionally, more studies could be conducted to elucidate the exact mechanisms of action of these compounds .

properties

IUPAC Name

1-[1-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]piperidin-3-yl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4OS/c1-10-14-15-12(19-10)9-16-6-2-4-11(8-16)17-7-3-5-13(17)18/h11H,2-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBZCBVZNSRNVAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)CN2CCCC(C2)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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